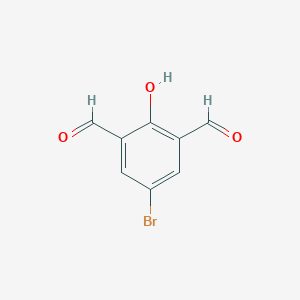![molecular formula C20H23F2N3O3 B175278 1-Cyclopropyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid CAS No. 116874-46-5](/img/structure/B175278.png)
1-Cyclopropyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid
Overview
Description
PD-117558 is a quinolone antimicrobial agent developed by Parke-Davis & Co. Ltd. It is known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. This compound has shown significant efficacy in vitro, particularly against methicillin-resistant Staphylococcus aureus, coagulase-negative staphylococci, Streptococcus faecalis, and Group JK-corynebacteria .
Preparation Methods
The synthesis of PD-117558 involves the formation of a quinolone core structure. The synthetic route typically includes the following steps:
Formation of the quinolone core: This involves the cyclization of an appropriate precursor to form the quinolone ring.
Functionalization: Introduction of various functional groups to enhance the antimicrobial activity.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial production methods for PD-117558 would involve scaling up these synthetic steps while ensuring the purity and consistency of the final product. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
PD-117558 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the quinolone core, potentially altering its antimicrobial properties.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Common reagents for substitution reactions include halides and nucleophiles, which can replace existing functional groups with new ones.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinolone derivatives with altered electronic properties, while substitution reactions can introduce new functional groups that enhance antimicrobial activity.
Scientific Research Applications
PD-117558 has been extensively studied for its antimicrobial properties. Its applications include:
Chemistry: Used as a reference compound in the study of quinolone synthesis and reactivity.
Biology: Investigated for its effects on bacterial cell growth and replication.
Medicine: Explored as a potential treatment for bacterial infections, particularly those caused by resistant strains.
Industry: Potential use in the development of new antimicrobial agents and disinfectants.
Mechanism of Action
PD-117558 exerts its effects by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication and transcription. By binding to the DNA gyrase, PD-117558 prevents the supercoiling of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately cell death .
Comparison with Similar Compounds
PD-117558 is similar to other quinolone antimicrobial agents such as ciprofloxacin, fleroxacin, and sparfloxacin. it has shown superior activity against certain Gram-positive bacteria and lower minimal inhibitory concentrations for most organisms tested . This makes PD-117558 a unique and valuable compound in the study of antimicrobial agents.
Similar Compounds
- Ciprofloxacin
- Fleroxacin
- Sparfloxacin
- Imipenem
- Ceftazidime
PD-117558 stands out due to its broad-spectrum activity and effectiveness against resistant bacterial strains, making it a promising candidate for further research and development.
Properties
IUPAC Name |
1-cyclopropyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F2N3O3/c1-2-23-8-11-5-6-24(9-11)18-15(21)7-13-17(16(18)22)25(12-3-4-12)10-14(19(13)26)20(27)28/h7,10-12,23H,2-6,8-9H2,1H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBGUJBLPRXPIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CCN(C1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60912519 | |
| Record name | 1-Cyclopropyl-7-{3-[(ethylamino)methyl]pyrrolidin-1-yl}-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60912519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99734-97-1 | |
| Record name | PD 117588 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099734971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Cyclopropyl-7-{3-[(ethylamino)methyl]pyrrolidin-1-yl}-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60912519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

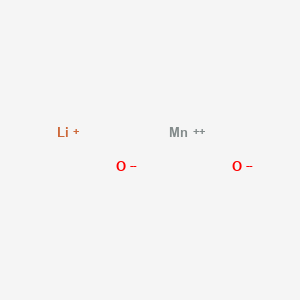
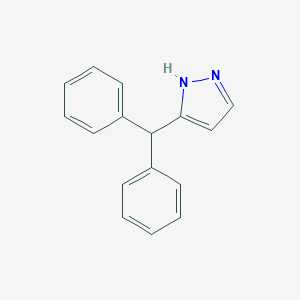
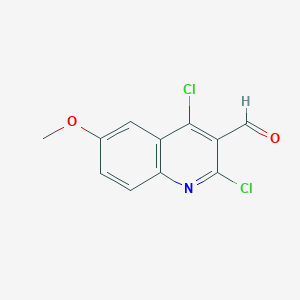
![2-[3-(1-Imidazolyl)phenyl]-1,3-dioxolane](/img/structure/B175209.png)
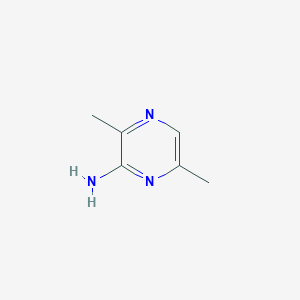
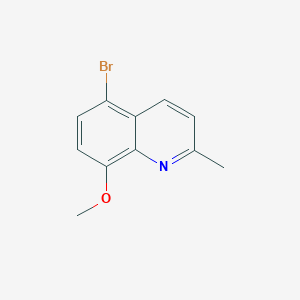
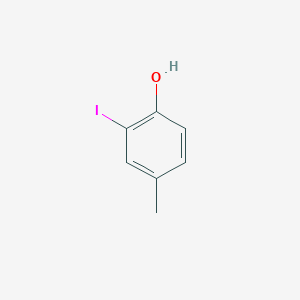

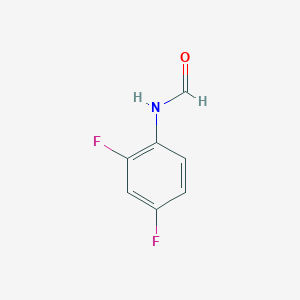
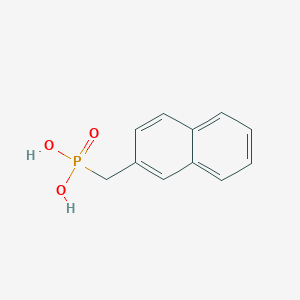
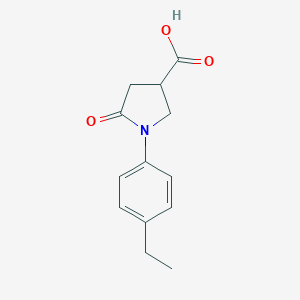
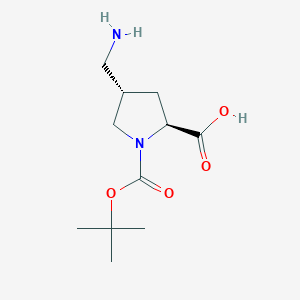
![7,9-diphenyl-7,9a-dihydro-6bH-acenaphtho[1,2-c]pyrazole](/img/structure/B175238.png)
